4-Fluoropiperidine-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

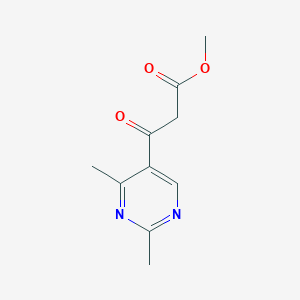

4-Fluoropiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClFNO2S . It has a molecular weight of 201.65 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a fluorine atom and a sulfonyl chloride group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and structure .Scientific Research Applications

1. Development of New Clickable Reagents

4-Fluoropiperidine-1-sulfonyl chloride shows potential as a clickable reagent in the development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This reagent has three addressable handles (vinyl, bromide, and sulfonyl fluoride), making it a versatile tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. It enriches the SuFEx tool cabinet, particularly for regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

2. Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

A sulfur-functionalized aminoacrolein derivative, related to this compound, is utilized for efficient and selective synthesis of heterocyclic sulfonyl chlorides and fluorides. This method demonstrates the utility of such reagents in a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides. It expands reactivity to provide rapid access to other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).

3. Structural Analysis of Derivatives

4-Fluoroisoquinoline-5-sulfonyl chloride, a derivative of this compound, shows interesting structural properties. In its various forms, it demonstrates unique molecular conformations and hydrogen bonding patterns, highlighting its potential for advanced structural studies in chemistry (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

4. Development of Sulfonyl Fluoride Hubs

Sulfonyl fluorides, including those derived from this compound, are crucial in ligation chemistry, chemical biology, and drug discovery. The development of β-chloro alkenylsulfonyl fluorides (BCASF) via radical chloro-fluorosulfonyl difunctionalization of alkynes represents a significant advancement. BCASF molecules showcase versatile reactivities and are used in a range of transformations, demonstrating the broad applicability of sulfonyl fluorides (Nie et al., 2021).

5. Noncovalent Interaction Studies

Studies on heteroaryl sulfonyl(VI) fluorides derived from this compound provide insights into noncovalent interactions. The analysis of X-ray structures and Hirshfeld surface analysis of these compounds offers a deeper understanding of the distinct interactions arising from various functional groups, furthering knowledge in molecular chemistry (Bellia et al., 2022).

Mechanism of Action

Target of Action

Fluorinated compounds are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, which share a similar sulfonyl functional group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This interaction inhibits the production of DNA in bacteria .

Biochemical Pathways

Based on the known actions of similar compounds, it can be inferred that it may interfere with the folic acid synthesis pathway, leading to inhibition of bacterial dna synthesis .

Pharmacokinetics

Fluorinated compounds are generally known for their improved pharmacokinetic and physicochemical properties .

Result of Action

Based on the known actions of similar compounds, it can be inferred that it may lead to the inhibition of bacterial dna synthesis, thereby preventing bacterial growth and proliferation .

Action Environment

It is known that the presence of fluorine atoms in molecules can improve their physical, biological, and environmental properties .

properties

IUPAC Name |

4-fluoropiperidine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-5(7)2-4-8/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHYQGAUXRGHBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)

![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)

![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)

![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)

![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)

![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)

![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)